(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
5-bromo-1-(2-phenylethyl)-3-(4-propan-2-ylphenyl)iminoindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O/c1-17(2)19-8-11-21(12-9-19)27-24-22-16-20(26)10-13-23(22)28(25(24)29)15-14-18-6-4-3-5-7-18/h3-13,16-17H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNFIRIPCIGYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, with CAS number 341933-43-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.
The molecular formula of this compound is C25H23BrN2O, with a molecular weight of 447.37 g/mol. The structure features a bromine atom and an imino group, which are critical for its biological activity.
Synthesis
The synthesis typically involves:
- Starting Materials : 5-bromoindole and 4-isopropylaniline.
- Condensation Reaction : These materials undergo condensation in the presence of acetic acid to form an imino intermediate.
- Cyclization : The intermediate is cyclized under controlled conditions to yield the final product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives of brominated indoles can effectively inhibit the growth of breast cancer (BT-549), non-small cell lung cancer (NCI-H23), and ovarian cancer (IGROV1) cells at low concentrations .
The proposed mechanisms include:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It may promote programmed cell death in malignant cells through the activation of apoptotic pathways.
Antimicrobial Activity
Some studies have suggested that this compound exhibits antimicrobial properties, potentially making it a candidate for developing new antibacterial agents. The presence of the bromine atom enhances its reactivity towards microbial targets .
Case Study 1: Cytotoxicity Evaluation
A study evaluated several derivatives of 5-bromoindoles against a panel of 60 human tumor cell lines. The results indicated that certain derivatives showed promising cytotoxic effects with log(10)GI(50) values indicating effective growth inhibition across multiple cancer types .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the imino group and substitution patterns on the phenyl rings significantly influence the biological activity of these compounds. For instance, increasing steric hindrance around the imino group tends to enhance anticancer activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H23BrN2O |
| Molecular Weight | 447.37 g/mol |
| CAS Number | 341933-43-5 |
| Anticancer Activity (log GI50) | -6.40 (BT-549) |
| -6.10 (NCI-H23) | |
| -6.02 (IGROV1) |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations :
Halogen Effects: Bromine at C5 (target compound) vs. fluorine (T14, 1191–141) alters electronic properties and binding affinity. Bromine’s larger atomic radius may enhance van der Waals interactions in biological targets .
N-Substituent Variations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
